molecular formula C22H14O8 B12071867 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- CAS No. 141405-79-0

1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-

Cat. No.: B12071867
CAS No.: 141405-79-0
M. Wt: 406.3 g/mol
InChI Key: MJEJFKBCLZVMOE-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-, also known as 2,5-Bis(benzoyloxy)terephthalic acid, is an organic compound with the molecular formula C22H14O8 and a molecular weight of 406.34 g/mol . This compound is characterized by the presence of two benzoyloxy groups attached to a 1,4-benzenedicarboxylic acid core. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- typically involves the esterification of 1,4-benzenedicarboxylic acid with benzoyl chloride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- undergoes various chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Hydrolysis: Breakdown into 1,4-benzenedicarboxylic acid and benzoyl alcohol under acidic or basic conditions.

    Substitution: Electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Esterification: Benzoyl chloride, pyridine, reflux conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Esterification: Esters of 1,4-benzenedicarboxylic acid.

    Hydrolysis: 1,4-Benzenedicarboxylic acid and benzoyl alcohol.

    Substitution: Substituted derivatives of 1,4-benzenedicarboxylic acid.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various effects. The benzoyloxy groups enhance the compound’s ability to participate in coordination chemistry, making it a valuable ligand in the formation of metal-organic frameworks .

Comparison with Similar Compounds

1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- can be compared with other similar compounds such as:

The unique presence of benzoyloxy groups in 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- distinguishes it from these similar compounds, providing it with distinct chemical properties and applications.

Properties

CAS No.

141405-79-0

Molecular Formula

C22H14O8

Molecular Weight

406.3 g/mol

IUPAC Name

2,5-dibenzoyloxyterephthalic acid

InChI

InChI=1S/C22H14O8/c23-19(24)15-12-18(30-22(28)14-9-5-2-6-10-14)16(20(25)26)11-17(15)29-21(27)13-7-3-1-4-8-13/h1-12H,(H,23,24)(H,25,26)

InChI Key

MJEJFKBCLZVMOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2C(=O)O)OC(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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